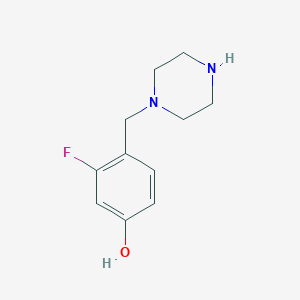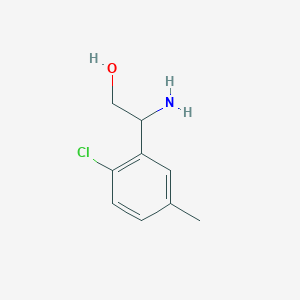
2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12ClNO. It is a derivative of ethanolamine, featuring a chloro and methyl substitution on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol typically involves the reaction of 2-chloro-5-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions. The purity and yield of the product are optimized through careful control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro and methyl groups may influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol
- 2-Amino-2-(5-chloro-2-methylphenyl)ethan-1-ol
- 2-Amino-2-(2-chloro-5-methoxyphenyl)ethan-1-ol
Uniqueness
2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
Formule moléculaire |
C9H12ClNO |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
2-amino-2-(2-chloro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
Clé InChI |
XAZZZCBEZNFRQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Cl)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


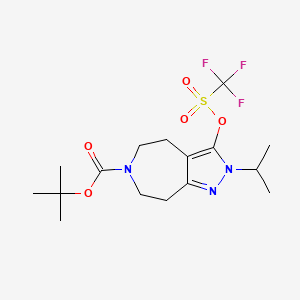
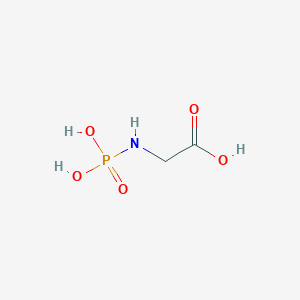
![methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate; trifluoroacetic acid](/img/structure/B13563357.png)
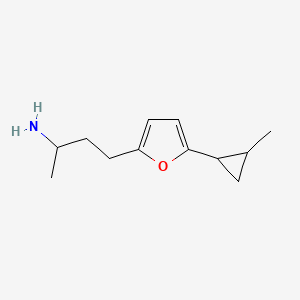
![1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine](/img/structure/B13563372.png)
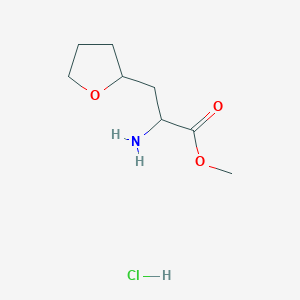
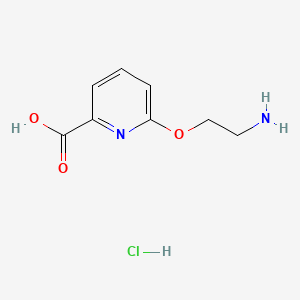
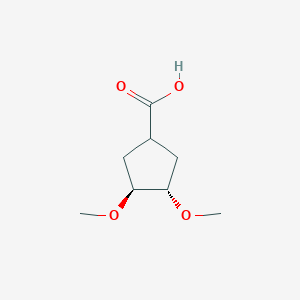
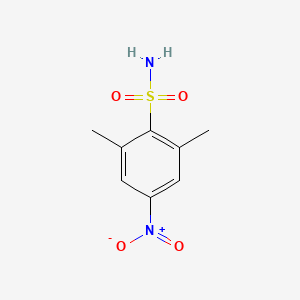
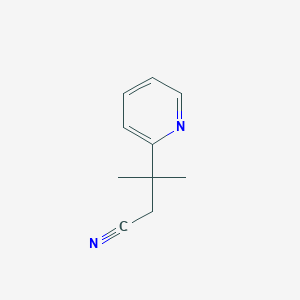
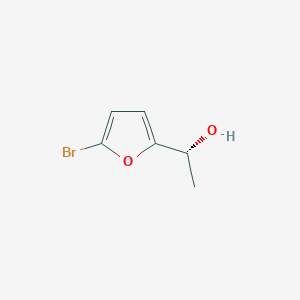
![Spiro[5.5]undecan-2-amine](/img/structure/B13563412.png)
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylicacid](/img/structure/B13563415.png)
